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Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of 4-Methyl-1-piperazinepentanamine Trihydrochloride

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Methyl-1-piperazinepentanamine trihydrochloride. As a polyamine salt, this compound's behavior is governed by it...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Methyl-1-piperazinepentanamine trihydrochloride. As a polyamine salt, this compound's behavior is governed by its multiple protonation sites, the lipophilicity of its alkyl chain, and the influence of its salt form. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical experimental protocols. While direct experimental data for this specific pentanamine derivative is not extensively published, this guide synthesizes data from shorter-chain analogs and established chemical principles to provide robust predictions and methodologies for its characterization. Key properties including acid-base dissociation constants (pKa), solubility, melting point, and stability are discussed in detail. Each section includes field-proven, step-by-step protocols for empirical determination, ensuring a self-validating system for researchers.

Introduction and Molecular Structure

4-Methyl-1-piperazinepentanamine is a polyamine featuring a tertiary amine within the 4-methylpiperazine ring, another tertiary amine at the 1-position of the piperazine ring, and a primary amine at the terminus of the pentyl chain. The trihydrochloride (3HCl) salt form indicates that all three basic nitrogen centers are protonated, forming a cationic species with three chloride counter-ions. This structure is fundamental to its chemical behavior, particularly its high polarity and potential for hydrogen bonding.

The piperazine moiety is a common building block in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates[1]. The addition of an alkylamine chain of varying lengths allows for the modulation of properties like lipophilicity and receptor binding affinity. Understanding the specific properties of the pentanamine derivative is crucial for its application in pharmaceutical development.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 1-(5-aminopentyl)-4-methylpiperazine;trihydrochloride
Molecular Formula C₁₀H₂₃N₃ · 3HCl
Molecular Weight 306.78 g/mol
Canonical SMILES CN1CCN(CCCCCN)CC1.Cl.Cl.Cl
Structure Chemical Structure of 4-Methyl-1-piperazinepentanamine Trihydrochloride

(Note: A representative 2D structure image would be placed here.)

Acid-Base Properties (pKa)

The basicity of the three amine groups is a critical determinant of the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding. The molecule has three pKa values corresponding to the deprotonation of the protonated primary amine, the N1-piperazine amine, and the N4-methylpiperazine amine.

Theoretical Insights and Predicted Values

The pKa values are influenced by the electronic environment of each nitrogen atom. The primary amine at the end of the flexible pentyl chain is expected to have the highest pKa, typical for a primary alkylamine. The two tertiary amines within the piperazine ring will have lower pKa values. Based on data from shorter-chain analogs, we can predict the following trend.

Table 2: Predicted and Analog pKa Values

CompoundChain LengthPredicted/Measured pKa ValuesSource
4-Methyl-1-piperazineethanamineC2pKa₁: ~10.11 (Predicted)[2]
1-(3-Aminopropyl)-4-methylpiperazineC3Data not available
1-Piperazinebutanamine, 4-methyl-C4pKa₁: ~10.56 (Predicted)[3]
4-Methyl-1-piperazinepentanamine C5 pKa₁: ~10.6-10.8 (Primary Amine) pKa₂: ~9.0-9.5 (N1-Piperazine) pKa₃: ~4.5-5.5 (N4-Methylpiperazine) Predicted
Piperazine (Reference)N/ApKa₁: 9.73, pKa₂: 5.35[4][5]

Causality: The increasing pKa of the terminal primary amine with chain length (from C2 to C4) is due to the increased distance from the electron-withdrawing influence of the piperazine ring. We predict the pentanamine derivative will continue this trend. The pKa values for the piperazine nitrogens are estimated based on substituted piperazine data, where N-alkylation typically modulates basicity[4][6].

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold-standard method for the empirical determination of pKa values.[7][8][9] This protocol ensures accuracy by directly measuring pH changes upon the addition of a titrant.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[9]

  • Sample Preparation: Accurately weigh and dissolve approximately 40 µmoles of 4-Methyl-1-piperazinepentanamine 3HCl in a known volume (e.g., 20 mL) of deionized water to create a solution of at least 10⁻⁴ M.[9][10] To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M KCl.[9]

  • Initial Acidification: Adjust the initial pH of the sample solution to ~1.8-2.0 with 0.1 M HCl to ensure all amine groups are fully protonated.[9]

  • Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.

  • Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize (signal drift < 0.01 pH units/minute).[9] Continue the titration until the pH reaches ~12.0.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the inflection points of the titration curve, which correspond to the half-equivalence points for each dissociation. Perform a minimum of three replicate titrations to ensure reproducibility.[9]

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare Sample Solution (≥10⁻⁴ M in 0.15M KCl) Calibrate->PrepareSample Acidify Acidify to pH ~2.0 (with 0.1M HCl) PrepareSample->Acidify Titrate Titrate with 0.1M NaOH Acidify->Titrate Record Record pH after each increment Titrate->Record Plot Plot pH vs. Volume NaOH Record->Plot Determine Determine Inflection Points Plot->Determine Calculate Calculate pKa values Determine->Calculate

Caption: Workflow for pKa Determination by Potentiometric Titration.

Solubility

The trihydrochloride salt form is expected to confer high aqueous solubility. Polyamines in their salt forms are generally highly soluble in water and other polar solvents due to their ionic nature.[11][12]

Expected Solubility Profile
  • Aqueous Solubility: As a trihydrochloride salt, the compound is predicted to be highly soluble in water (>100 mg/mL), similar to other polyamine hydrochlorides like spermine tetrahydrochloride and putrescine dihydrochloride.[13]

  • pH-Dependent Solubility: The solubility will be pH-dependent. At low pH, where all amines are protonated, solubility will be maximal. As the pH increases and the amine groups begin to deprotonate, the compound becomes less polar, and its aqueous solubility is expected to decrease. This behavior is critical for predicting its absorption in different regions of the gastrointestinal tract.[14]

  • Solubility in Organic Solvents: The free base form (at high pH) will be significantly more soluble in organic solvents than the trihydrochloride salt.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and reliable technique for determining equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of 4-Methyl-1-piperazinepentanamine 3HCl to a series of vials containing different solvent systems (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 M HCl).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, filter it through a 0.45 µm filter, and dilute it appropriately.

  • Analysis: Determine the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Thermal Properties: Melting Point

The melting point of a crystalline solid is an important indicator of its purity and identity. For salts, the melting process is often accompanied by decomposition.

Expected Thermal Behavior

Amine hydrochloride salts typically exhibit high melting points.[15] It is common for such salts to melt with decomposition, especially complex polyamine salts.[13] The presence of multiple hydrochloride moieties will result in a strong crystal lattice energy, requiring significant thermal energy to break.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point and enthalpy of fusion, and for observing thermal events like glass transitions or decomposition.[15][16]

Methodology:

  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of the dry 4-Methyl-1-piperazinepentanamine 3HCl powder into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

  • Thermal Program: Heat the sample at a controlled rate, typically 10°C/minute, over a relevant temperature range (e.g., 25°C to 300°C).[15]

  • Data Analysis: The DSC thermogram will show a plot of heat flow versus temperature. An endothermic peak represents the melting process. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.[15] Any additional thermal events will also be recorded.

G Prep Weigh Sample (2-5 mg) into DSC Pan Setup Place Sample & Reference in DSC Cell under N₂ Purge Prep->Setup Heat Heat at Controlled Rate (e.g., 10°C/min) Setup->Heat Analyze Analyze Thermogram: - Identify Melting Endotherm - Determine Onset Temp (Mp) Heat->Analyze

Caption: Experimental Workflow for Melting Point Determination using DSC.

Stability

The stability of the compound is crucial for its storage, formulation, and in vivo performance.

  • Solid-State Stability: As a trihydrochloride salt, the compound is expected to be a crystalline solid with good solid-state stability under standard temperature and humidity conditions. The protonated amine groups are less susceptible to oxidation than the free base.

  • Solution Stability: In aqueous solutions, stability will be pH-dependent. Polyamines can be susceptible to oxidation, and solutions of the free base are often best prepared in degassed water and stored under an inert atmosphere. The salt form in acidic to neutral solutions is expected to be relatively stable.

  • Hygroscopicity: Similar to many highly soluble salts, it is likely to be hygroscopic, meaning it can absorb moisture from the air.[11] Therefore, it should be stored in a desiccated environment.

Conclusion

This guide outlines the core physicochemical properties of 4-Methyl-1-piperazinepentanamine trihydrochloride. While direct experimental data is limited, a robust profile can be constructed by leveraging data from structural analogs and fundamental chemical principles. The trihydrochloride salt form is anticipated to be a highly water-soluble, crystalline solid with three distinct pKa values governing its ionization state. The provided experimental protocols for pKa, solubility, and melting point determination offer a validated framework for researchers to empirically characterize this compound. These properties are foundational to understanding its behavior in both in vitro and in vivo systems, making this guide an essential resource for its development and application.

References

  • Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of polyamine pKa values. Methods in Molecular Biology, 720, 493-503.[7]

  • Springer Nature Experiments. (2011). Measurement of Polyamine pK a Values. Springer Protocols.[8]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 16, 2026, from [Link][9]

  • Cheméo. (n.d.). Chemical Properties of 1-Piperazineethanamine, 4-methyl- (CAS 934-98-5). Retrieved February 16, 2026, from [Link][17]

  • ResearchGate. (n.d.). Determination of the pKa Value of Protonated Mono and Polyamine in Solution Using Fourier Transform Infrared Titration. Retrieved February 16, 2026, from [Link][18]

  • Solubility of Things. (n.d.). Spermidine trihydrochloride. Retrieved February 16, 2026, from [Link][11]

  • Gothoskar, A. V., Puranik, P. K., & Gunjal, P. S. (2004). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 66(4), 433-438.[15]

  • Wikipedia. (n.d.). Amine. Retrieved February 16, 2026, from [Link][12]

  • ResearchGate. (n.d.). DSC curves for raw AMT·HCl and prepared AMT·HCl. Retrieved February 16, 2026, from [Link][19]

  • U.S. Environmental Protection Agency. (n.d.). 4-[(Dimethylamino)methyl]-β-ethyl-1-piperidineethanamine Properties. Retrieved February 16, 2026, from [Link][20]

  • Nicoli, S., Caira, M. R., & Santi, P. (2008). Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. Molecules, 13(6), 1269-1281.[16]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917.[4]

  • PubChem. (n.d.). 1-Amino-4-methylpiperazine. Retrieved February 16, 2026, from [Link][21]

  • Kavitha, C. N., Jasinski, J. P., Anderson, B. J., Yathirajan, H. S., & Kaur, M. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1545–o1546.[1]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.[22]

  • Desantis, J., Mammoli, A., Eleuteri, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry.[6]

  • PubChem. (n.d.). 4-Methylpiperidine. Retrieved February 16, 2026, from [Link][23]

  • Pharmaffiliates. (n.d.). 1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine-D3. Retrieved February 16, 2026, from [Link][24]

  • Wikipedia. (n.d.). Piperazine. Retrieved February 16, 2026, from [Link][5]

  • de la Torre, C., & Játiva, P. (2007). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. International Journal of Pharmaceutics, 345(1-2), 101-109.[14]

Sources

Exploratory

An In-Depth Technical Guide to 1-Piperazinepropanamine, 4-methyl-, trihydrochloride: Molecular Weight, Stoichiometry, and Application in Research

An Important Note on the Subject Compound: Initial searches for "4-Methyl-1-piperazinepentanamine trihydrochloride" did not yield sufficient public data to construct a scientifically rigorous guide. Therefore, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on the Subject Compound: Initial searches for "4-Methyl-1-piperazinepentanamine trihydrochloride" did not yield sufficient public data to construct a scientifically rigorous guide. Therefore, this document focuses on the closely related and well-documented compound, 1-Piperazinepropanamine, 4-methyl-, trihydrochloride , to provide a relevant and accurate technical resource for researchers, scientists, and drug development professionals.

Introduction

1-Piperazinepropanamine, 4-methyl-, trihydrochloride is a piperazine derivative that serves as a valuable building block in synthetic chemistry and drug discovery. Its structure, featuring a methyl-piperazine moiety connected to a propanamine tail, makes it a versatile intermediate for creating more complex molecules with potential therapeutic applications. The trihydrochloride salt form enhances its solubility in aqueous solutions, a critical property for many experimental and developmental processes. This guide provides a detailed examination of its molecular properties, the stoichiometric considerations essential for its use, and practical, field-proven protocols for its application in a research setting.

Physicochemical Properties and Molecular Structure

A precise understanding of the physicochemical properties of 1-Piperazinepropanamine, 4-methyl-, trihydrochloride is fundamental to its effective application. These properties are summarized in the table below.

PropertyValueSource
Chemical Name 1-Piperazinepropanamine, 4-methyl-, trihydrochlorideN/A
CAS Number 65876-28-0[1]
Molecular Formula C₈H₂₁N₃ · 3HClN/A
Molecular Weight 280.65 g/mol N/A

The molecular structure of the free base, 1-(3-aminopropyl)-4-methylpiperazine, consists of a central piperazine ring with a methyl group attached to one nitrogen atom and a 3-aminopropyl group attached to the other. In the trihydrochloride salt form, three molecules of hydrochloric acid protonate the three basic nitrogen atoms in the molecule, leading to the formation of the salt.

Caption: Chemical structure of 1-Piperazinepropanamine, 4-methyl-, trihydrochloride.

Stoichiometry and Solution Preparation: A Self-Validating Protocol

The trihydrochloride nature of this compound is a critical factor in all stoichiometric calculations. When preparing solutions of a specific molarity, it is the molecular weight of the entire salt (280.65 g/mol ) that must be used, not that of the free base. This ensures the accurate molar concentration of the active molecule in solution.

Expert Insight: The "Why" Behind the Protocol

Simply providing a set of instructions is insufficient for rigorous scientific work. Understanding the rationale behind each step ensures accuracy and allows for adaptation to different experimental needs. This protocol is designed to be self-validating by incorporating checks and emphasizing the importance of precise measurements.

Step-by-Step Protocol for Preparing a 100 mM Stock Solution

This protocol details the preparation of 10 mL of a 100 mM stock solution of 1-Piperazinepropanamine, 4-methyl-, trihydrochloride in deionized water.

Materials:

  • 1-Piperazinepropanamine, 4-methyl-, trihydrochloride (CAS 65876-28-0)

  • Deionized water (ddH₂O)

  • Analytical balance

  • 15 mL conical tube

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculate the Required Mass:

    • Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Calculation: 0.1 mol/L x 0.010 L x 280.65 g/mol = 0.28065 g

    • Practical Consideration: For ease of measurement, this mass is equivalent to 280.65 mg.

  • Weigh the Compound:

    • Using an analytical balance, carefully weigh out 280.65 mg of 1-Piperazinepropanamine, 4-methyl-, trihydrochloride onto a weigh boat.

    • Trustworthiness Check: Tare the balance with the weigh boat before adding the compound. Record the exact mass measured.

  • Dissolution:

    • Transfer the weighed compound into a 15 mL conical tube.

    • Add approximately 8 mL of deionized water to the tube.

    • Vortex the tube until the compound is completely dissolved. The solution should be clear and free of any particulates.

    • Expertise in Practice: Adding a smaller initial volume of solvent ensures that the final volume adjustment is accurate.

  • Final Volume Adjustment:

    • Carefully add deionized water to bring the final volume to exactly 10 mL.

    • Trustworthiness Check: Use a calibrated pipette for this step to ensure volume accuracy. The bottom of the meniscus should align with the 10 mL mark on the conical tube.

  • Homogenization and Storage:

    • Cap the tube securely and invert it several times to ensure the solution is homogeneous.

    • Label the tube clearly with the compound name, concentration (100 mM), date of preparation, and your initials.

    • Store the solution appropriately, based on the manufacturer's recommendations (typically at 2-8°C for short-term storage or -20°C for long-term storage).

G cluster_0 Preparation Workflow calc 1. Calculate Mass (280.65 mg for 10 mL of 100 mM) weigh 2. Weigh Compound (Use Analytical Balance) calc->weigh Required Mass dissolve 3. Dissolve in ~8 mL ddH₂O (Vortex until clear) weigh->dissolve Weighed Compound adjust 4. Adjust Volume to 10 mL (Use Calibrated Pipette) dissolve->adjust Concentrated Solution store 5. Homogenize and Store (Label Clearly) adjust->store Final Stock Solution

Caption: Workflow for preparing a stock solution of 1-Piperazinepropanamine, 4-methyl-, trihydrochloride.

Conclusion

A meticulous approach to understanding the molecular weight and stoichiometry of 1-Piperazinepropanamine, 4-methyl-, trihydrochloride is paramount for its successful application in research and development. By adhering to the principles of scientific integrity and employing self-validating protocols, researchers can ensure the accuracy and reproducibility of their experimental results. This guide provides the foundational knowledge and practical steps necessary to confidently work with this versatile chemical compound.

References

  • This guide was developed based on general laboratory best practices and chemical principles, as specific literature on 4-Methyl-1-piperazinepentanamine trihydrochloride was unavailable.

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to Reductive Amination Using 4-Methyl-1-piperazinepentanamine Trihydrochloride

Introduction: Navigating the Synthesis of Complex Amines Reductive amination stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-nitrogen bonds, enabling the c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Complex Amines

Reductive amination stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-nitrogen bonds, enabling the construction of secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines.[1] This one-pot procedure, which combines the formation of an imine or iminium ion intermediate with its subsequent reduction, is a cornerstone of pharmaceutical and medicinal chemistry for producing diverse compound libraries.[2]

This guide provides a detailed protocol and technical insights for performing reductive amination with 4-Methyl-1-piperazinepentanamine, a molecule featuring both a primary and a tertiary amine. The primary challenge in utilizing this reagent is its formulation as a trihydrochloride (3HCl) salt. This necessitates a carefully considered approach to neutralize the amine in situ, liberating the nucleophilic primary amine to react with the target aldehyde or ketone while selecting a reducing agent that is both selective and tolerant of the reaction conditions. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reagent that has become the gold standard for this transformation.[3][4][5]

Part 1: The Underlying Chemistry: Mechanism and Key Considerations

The success of a reductive amination protocol hinges on understanding the two-stage reaction mechanism and controlling the equilibrium of the first stage.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon to form a hemiaminal intermediate.[6] Under the typically neutral to weakly acidic reaction conditions, this intermediate undergoes dehydration to form an imine. The imine, in equilibrium with its protonated form (the iminium ion), is the key electrophile for the subsequent reduction step.[7][8]

  • Hydride Reduction: A reducing agent selectively delivers a hydride to the iminium ion, which is more electrophilic and thus more reactive than the starting carbonyl compound. This selectivity prevents the wasteful reduction of the aldehyde or ketone starting material.[1][9]

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products R1 R-CHO (Aldehyde) Hemiaminal Hemiaminal R1->Hemiaminal Nucleophilic Attack AmineSalt H₂N-R'-NMe·3HCl (Amine Salt) FreeAmine H₂N-R'-NMe (Free Amine) AmineSalt->FreeAmine + Base Base Base (≥3 eq) (e.g., TEA, DIPEA) FreeAmine->Hemiaminal Nucleophilic Attack Iminium Iminium Ion [R-CH=N⁺H-R'-NMe] Hemiaminal->Iminium - H₂O (Dehydration) FinalAmine R-CH₂-NH-R'-NMe (Secondary Amine) Iminium->FinalAmine + [H⁻] (Reduction)

Figure 1: General mechanism for reductive amination with an amine hydrochloride salt.

Critical Experimental Parameters

1. Neutralization of the Amine Salt: The starting material, 4-Methyl-1-piperazinepentanamine 3HCl, is protonated at its three nitrogen centers. To render the primary amine nucleophilic, it must be deprotonated. This is achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Causality: A stoichiometric amount of base is crucial. Since there are three hydrochloride equivalents, a minimum of 3.0 equivalents of base is required to ensure complete neutralization of the amine salt and the liberation of the free amine. A slight excess (e.g., 3.1 eq) can be beneficial to drive the equilibrium.

2. The Choice of Reducing Agent: While several hydride reagents can reduce imines, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred choice for modern reductive aminations for several reasons.[3][4]

ReagentProsCons
NaBH(OAc)₃ Mild and selective for imines/iminiums over carbonyls.[5] Tolerates a wide range of functional groups.[4] Does not require strict pH control.[9]Moisture sensitive.
NaBH₃CN Effective and selective under controlled pH.Highly toxic (releases cyanide under acidic conditions).[5] Requires careful pH monitoring (optimal pH 6-7).[9]
NaBH₄ Inexpensive and powerful.Reduces aldehydes and ketones , leading to side products if not used in a stepwise manner.[10] Requires imine pre-formation.[11]
  • Expert Insight: The use of NaBH(OAc)₃ allows for a "direct" or "one-pot" procedure where the amine, carbonyl, and reducing agent are all present in the flask together. Its mild nature reduces the risk of over-alkylation, which can be a problem with primary amines.[3][5]

3. Solvent Selection: The choice of solvent is dictated primarily by compatibility with the reducing agent.

  • Recommended: Anhydrous aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are ideal.[3][4] DCE is often the preferred solvent as reactions tend to proceed faster.[4]

  • To Avoid: Protic solvents like methanol or ethanol are generally not recommended for one-pot reactions with NaBH(OAc)₃ as they can slowly react with the reducing agent.[10]

Part 2: Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of an aldehyde with 4-Methyl-1-piperazinepentanamine 3HCl using NaBH(OAc)₃.

Materials and Reagents
ReagentPurposeTypical Equivalents
4-Methyl-1-piperazinepentanamine 3HClAmine Source1.0
Aldehyde or KetoneCarbonyl Source1.0 - 1.2
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reducing Agent1.3 - 1.6
Triethylamine (TEA) or DIPEABase for Neutralization3.1 - 3.3
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Reaction Solvent-
Saturated Aqueous NaHCO₃Quenching Solution-
Anhydrous MgSO₄ or Na₂SO₄Drying Agent-
Step-by-Step Methodology

Figure 2: Step-by-step experimental workflow for the reductive amination protocol.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Methyl-1-piperazinepentanamine 3HCl (1.0 eq).

  • Dissolution & Neutralization: Add anhydrous DCM or DCE (to make a ~0.1-0.2 M solution). Add triethylamine (3.1 eq) and stir the resulting suspension for 15 minutes at room temperature. This step generates the free amine in situ.[2]

  • Imine Formation: Add the aldehyde (1.1 eq) to the mixture. Stir for an additional 30-60 minutes at room temperature to allow for the formation of the imine/iminium ion intermediate.

  • Reduction: In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may be slightly exothermic.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-substituted product.

Part 3: Troubleshooting and Final Remarks

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Insufficient neutralization of the amine salt. Inactive (hydrolyzed) reducing agent. Sterically hindered substrates.Ensure ≥3.0 eq of base is used. Use fresh, high-quality NaBH(OAc)₃ from a sealed container. Increase reaction time or gently warm the reaction (e.g., to 40 °C).
Recovery of Aldehyde/Ketone Reaction did not proceed (see above).See above.
Formation of Alcohol Side Product Use of a non-selective reducing agent (e.g., NaBH₄). Water contamination hydrolyzing NaBH(OAc)₃.Use NaBH(OAc)₃.[3] Ensure anhydrous conditions and use anhydrous solvents.
Dialkylation of Primary Amine The product amine is more nucleophilic than the starting amine and reacts with remaining aldehyde.Use a slight excess of the primary amine (not recommended here) or adopt a stepwise procedure.[3][11] However, NaBH(OAc)₃ generally minimizes this side reaction.[3]

This application note provides a robust and reliable protocol for the reductive amination of 4-Methyl-1-piperazinepentanamine 3HCl. By carefully neutralizing the amine salt and utilizing the mild and selective reducing agent sodium triacetoxyborohydride, researchers can efficiently synthesize a wide array of complex secondary amines, facilitating advancements in drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 16, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. organic-chemistry.org. [Link]

  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. chemistrysteps.com. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. organicchemistrytutor.com. [Link]

  • Chem-Station. (2014, May 3). Borch Reductive Amination. chem-station.com. [Link]

  • The Portal to Synthesis Reactions. (n.d.). Reductive Amination - Common Conditions. . [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 4-Methyl-1-piperazinepentanamine 3HCl

Introduction: The Analytical Challenge of a Polar Amine 4-Methyl-1-piperazinepentanamine, as its hydrochloride salt (3HCl), is a highly polar, multi-basic compound characteristic of a class of molecules that serve as cru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Polar Amine

4-Methyl-1-piperazinepentanamine, as its hydrochloride salt (3HCl), is a highly polar, multi-basic compound characteristic of a class of molecules that serve as crucial intermediates and building blocks in pharmaceutical synthesis. The purity of such starting materials is paramount, as any impurities can be carried through the synthetic process, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). The analytical challenge lies in the molecule's inherent properties: high polarity and the absence of a strong UV chromophore.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC), the workhorse of most analytical labs, often fails to provide adequate retention for such polar compounds, leading to elution near or within the solvent front and poor resolution from potential impurities. This guide provides a systematic, in-depth comparison of HPLC method development strategies to overcome these challenges, culminating in a robust, stability-indicating purity method. We will explore the rationale behind selecting appropriate stationary phases and mobile phase conditions, comparing conventional reversed-phase with ion-pairing chromatography to achieve optimal separation.

Chapter 1: Understanding the Analyte

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is essential.

  • Structure: 4-Methyl-1-piperazinepentanamine possesses two tertiary amines within the piperazine ring and a primary amine at the terminus of the pentyl chain. As a tri-hydrochloride salt, it is highly water-soluble.

  • Polarity: The presence of multiple amine functional groups makes the molecule highly polar and basic. Its calculated LogP value is low, indicating a strong preference for aqueous or polar environments.[1]

  • pKa: The multiple amine groups have distinct pKa values. The piperazine amines are typically in the range of 5-9, while the primary alkyl amine is around 10.[2][3] This means the molecule's charge state is highly dependent on the mobile phase pH, a critical parameter for chromatographic manipulation.

  • UV Absorbance: The molecule lacks significant chromophores, meaning it will not absorb strongly at common UV wavelengths like 254 nm. Detection will likely require monitoring at lower wavelengths (e.g., < 220 nm) where amine end-absorbance occurs, or the use of alternative detection methods like charged aerosol detection (CAD) or mass spectrometry (MS). For this guide, we will focus on developing a widely accessible UV-based method.

Chapter 2: The Method Development Workflow: A Strategic Approach

A logical, stepwise approach is crucial for efficient method development. Our strategy focuses on systematically evaluating column chemistry and mobile phase composition to achieve retention, selectivity, and optimal peak shape.

MethodDevelopmentWorkflow start Define Analytical Goal: Purity Method for 4-Methyl-1-piperazinepentanamine col_select Step 1: Column Selection (Stationary Phase Chemistry) start->col_select mp_screen Step 2: Mobile Phase Screening (Organic Modifier, Buffer, pH) col_select->mp_screen Compare C18, AQ-C18, Phenyl ip_eval Step 3: Evaluate Ion-Pairing (Agent Selection & Concentration) mp_screen->ip_eval If retention is poor opt Step 4: Method Optimization (Gradient, Flow Rate, Temperature) mp_screen->opt If retention is adequate ip_eval->opt Select optimal ion-pair conditions forced_deg Step 5: Forced Degradation Study (Demonstrate Stability-Indicating Nature) opt->forced_deg validate Step 6: Method Validation (ICH Q2(R2) Guidelines) forced_deg->validate Confirm separation of degradants final_method Final Validated Purity Method validate->final_method

Caption: A strategic workflow for HPLC purity method development.

Chapter 3: Comparative Analysis of Chromatographic Conditions

We will now compare three distinct method approaches, starting with a standard RP-HPLC condition and progressively modifying it to achieve the desired separation. For this comparison, we will use a hypothetical impurity, "Impurity A," which is slightly less polar than the main analyte.

Method A: Conventional Reversed-Phase (C18)

This approach serves as our baseline. A standard C18 column is the most common starting point in HPLC.[4]

Rationale: To demonstrate the inherent difficulty in retaining the highly polar analyte on a traditional hydrophobic stationary phase.

Experimental Protocol:

  • Column: Standard L1 C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

  • Gradient: 5% to 50% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample: 0.5 mg/mL of 4-Methyl-1-piperazinepentanamine 3HCl in Water

Expected Outcome: The analyte and polar impurities are expected to have very little retention, eluting close to the void volume (t₀). This makes quantification unreliable and fails to separate the analyte from other potential polar impurities.

Method B: Aqueous-Compatible Reversed-Phase (AQ-C18)

These columns are designed with polar-endcapping or lower ligand density to prevent phase collapse in highly aqueous mobile phases and to provide better interaction with polar molecules.[5][6]

Rationale: To improve retention of the polar analyte by using a stationary phase specifically designed for use with 100% aqueous mobile phases, allowing for a weaker organic starting condition.

Experimental Protocol:

  • Column: L1 AQ-C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 0% to 40% B over 20 minutes

  • Other parameters: Same as Method A

Expected Outcome: A noticeable improvement in retention compared to the standard C18 column. The analyte moves away from the solvent front, providing a more reliable starting point for optimization. However, peak shape may still be suboptimal (tailing) due to secondary interactions between the basic amines and residual silanols on the silica surface.

Method C: Ion-Pair Reversed-Phase Chromatography

This technique introduces an ion-pairing reagent into the mobile phase. The reagent, typically an alkyl sulfonate for basic analytes, has a charged head that pairs with the protonated amine analyte and a hydrophobic tail that interacts strongly with the C18 stationary phase.[7][8] This mechanism dramatically increases the retention of the otherwise poorly retained basic compound.

IonPairMechanism cluster_0 Stationary Phase (C18) cluster_1 Mobile Phase C18_surface Si-O-Si-(CH2)17-CH3 Si-O-Si-(CH2)17-CH3 Si-O-Si-(CH2)17-CH3 Analyte Analyte-NH3+ p1 Analyte->p1 IonPair R-SO3- IonPair->p1 p2 p1->p2 Ion Pair Formation (Analyte-NH3+...-O3S-R) p2->C18_surface Hydrophobic Interaction (R-group with C18)

Caption: Mechanism of Ion-Pair Chromatography for a basic analyte.

Experimental Protocol:

  • Column: Standard L1 C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 5 mM Sodium 1-Heptanesulfonate in 20 mM Potassium Phosphate, pH 2.5

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 10% to 60% B over 25 minutes

  • Other parameters: Same as Method A

Expected Outcome: Significant increase in retention time and improved peak shape (reduced tailing). This method provides the best control over retention and offers superior selectivity for separating closely related basic impurities.

Performance Comparison

The hypothetical results from these three methods are summarized below to illustrate their relative performance.

ParameterMethod A (C18)Method B (AQ-C18)Method C (Ion-Pair)
Analyte Retention Time (min) 2.14.512.8
Analyte Tailing Factor (As) > 2.01.81.2
Resolution (Rs) from Impurity A < 1.0 (co-elution)1.6> 3.0
Theoretical Plates (N) < 2000~4500> 8000
Suitability for Purity Analysis Poor Fair Excellent

Based on this comparative data, Method C (Ion-Pair Chromatography) is the most promising approach for developing a robust purity and stability-indicating assay.

Chapter 4: Proving the Method: Forced Degradation Studies

A purity method must be "stability-indicating," meaning it can separate the intact analyte from its degradation products.[9][10] Forced degradation studies are performed by subjecting the analyte to harsh conditions to intentionally generate these products, as mandated by ICH guidelines.[11]

Forced Degradation Protocol: A stock solution of 4-Methyl-1-piperazinepentanamine 3HCl (1.0 mg/mL) is subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²).

After exposure, samples are neutralized (if necessary), diluted to the target concentration, and analyzed using the developed Ion-Pair HPLC method (Method C).

ForcedDegradation api_sample API Sample (4-Methyl-1-piperazinepentanamine) stress_conditions Stress Conditions api_sample->stress_conditions acid Acid (HCl) stress_conditions->acid base Base (NaOH) stress_conditions->base oxidation Oxidation (H2O2) stress_conditions->oxidation thermal Thermal (Heat) stress_conditions->thermal photo Photolytic (Light) stress_conditions->photo analysis Analyze Stressed Samples using Developed HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity and Resolution (Using PDA/DAD Detector) analysis->evaluation conclusion Method is Stability-Indicating evaluation->conclusion All degradants are resolved from the main peak

Caption: Workflow for a forced degradation study.

The acceptance criterion is that the chromatogram for each stressed sample must show adequate resolution (>2.0) between the main analyte peak and all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should also confirm that the main peak is spectrally pure, with no co-eluting degradants.

Chapter 5: Method Validation According to ICH Q2(R2)

Once the method is optimized and shown to be stability-indicating, it must be formally validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[12][13][14][15]

Validation Parameters:

  • Specificity: Proven by the forced degradation study.

  • Linearity: A minimum of five concentrations are analyzed to demonstrate a linear relationship between concentration and peak area.

  • Range: The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.

  • Accuracy: Determined by analyzing samples with known amounts of spiked analyte (recovery study).

  • Precision:

    • Repeatability: Multiple injections of the same sample.

    • Intermediate Precision: Analysis performed on different days, by different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.

  • Robustness: The method's performance is evaluated under small, deliberate changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Conclusion

The development of a robust HPLC purity method for a highly polar compound like 4-Methyl-1-piperazinepentanamine 3HCl requires a systematic approach that moves beyond conventional reversed-phase chromatography. While aqueous-compatible columns offer some improvement, the use of ion-pair chromatography provides superior control over retention, peak shape, and selectivity. This guide has demonstrated that by understanding the analyte's properties and strategically comparing different chromatographic techniques, a reliable and stability-indicating method can be developed. The final, validated method, supported by comprehensive forced degradation data, ensures the accurate assessment of purity, which is critical for maintaining the quality and safety of pharmaceutical products.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Klick, S., et al. (2005). The role of forced degradation studies in stability indicating HPLC method development. BioProcess International. Retrieved from [Link]

  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Bird, S. S., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Chromatography Forum. (2007). Amines-Ion Pairing. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Waters Corporation. (2017). What's the Best Column for Polar Compound Retention?. Waters Blog. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Patel, Y. P., et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences and Research.
  • Liu, D., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • McCarthy, S. G., et al. (2019). Small alkyl amines as ion-pair reagents for the separation of positional isomers of impurities in phosphate diester oligonucleotides. Journal of Chromatography A. Retrieved from [Link]

  • ResearchGate. (2014). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Polish Pharmaceutical Society. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Journal of Chemical and Pharmaceutical Research. (2014).
  • Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2022). Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance.
  • ResearchGate. (2011). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Cheméo. (n.d.). Chemical Properties of 1-Piperazineethanamine, 4-methyl- (CAS 934-98-5). Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

Comparative

Deep Dive: Mass Spectrometry Fragmentation of 4-Methyl-1-piperazinepentanamine

Topic: Mass Spectrometry Fragmentation Patterns of 4-Methyl-1-piperazinepentanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Chemical Id...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 4-Methyl-1-piperazinepentanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

4-Methyl-1-piperazinepentanamine (also known as 1-(5-Aminopentyl)-4-methylpiperazine) acts as a critical structural motif in medicinal chemistry, often serving as a flexible linker in drug conjugates or a hydrophilic domain in receptor antagonists. Its mass spectrometric behavior is dominated by the highly basic piperazine core, which dictates charge localization and subsequent fragmentation pathways.

This guide analyzes the fragmentation mechanics of this molecule under Collision-Induced Dissociation (CID), comparing its diagnostic utility and ionization "performance" against shorter-chain analogues commonly used in similar synthetic applications.

Chemical Profile[1][2][3][4][5]
  • IUPAC Name: 1-(5-Aminopentyl)-4-methylpiperazine

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 185.1892 Da

  • Precursor Ion [M+H]+: 186.1965 m/z

  • Key Functional Groups:

    
    -methylpiperazine (tertiary amine), Pentyl linker, Primary amine.
    

Experimental Protocol: ESI-MS/MS Workflow

To obtain reproducible fragmentation data, the following standardized protocol is recommended. This workflow ensures self-validating spectral quality by monitoring specific "performance" ions (diagnostic fragments).

Step 1: Sample Preparation
  • Solvent: Dissolve standard to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Rationale: Formic acid ensures protonation of the most basic nitrogen (N4-methyl), facilitating the generation of the [M+H]+ precursor.

  • Direct Infusion: Flow rate at 5-10 µL/min (avoid column interactions for pure spectral acquisition).

Step 2: Ionization Parameters (ESI+)
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation).

  • Source Temperature: 120°C.

  • Desolvation Gas: Nitrogen (600 L/hr).

Step 3: Collision-Induced Dissociation (CID)
  • Collision Gas: Argon (purity >99.999%).

  • Collision Energy (CE) Ramping:

    • Low (10-15 eV): Preserves high-mass fragments (side-chain losses).

    • High (30-45 eV): Generates ring-cleavage diagnostic ions (m/z 70-99).

Fragmentation Mechanism Analysis

The fragmentation of 4-Methyl-1-piperazinepentanamine is governed by the Charge Remote Fragmentation (CRF) and Charge Retention capabilities of the piperazine ring.

Primary Pathway: Piperazine Charge Retention

The


-methyl nitrogen is the most basic site. Upon protonation, the charge localizes here, driving the formation of the base peak.
  • m/z 99 (Base Peak): The

    
    -methylpiperazine cation (
    
    
    
    ). This is the "fingerprint" ion for any
    
    
    -methylpiperazine derivative. It forms via inductive cleavage of the pentyl chain.
  • m/z 113: Represents the

    
    -methylpiperazine core retaining the first methylene group of the pentyl chain (
    
    
    
    ). This occurs via
    
    
    -cleavage relative to the piperazine nitrogen.
Secondary Pathway: Side Chain Fragmentation
  • m/z 169 (Neutral Loss of NH3): Loss of ammonia (17 Da) from the primary amine terminus. Characteristic of aliphatic primary amines.

  • m/z 30: The iminium ion (

    
    ). This low-mass fragment arises from charge migration to the primary amine followed by 
    
    
    
    -cleavage. Note: This ion is often filtered out by low-mass cutoffs in quadrupole instruments.
Tertiary Pathway: Ring Opening

At high collision energies (>35 eV), the piperazine ring itself fragments, yielding ions at m/z 70 and m/z 56 (retro-Diels-Alder type fragmentation).

Visualizing the Fragmentation Pathway

The following logic diagram maps the precursor ion to its diagnostic fragments.

FragmentationPathway Precursor [M+H]+ m/z 186.20 Ion169 [M+H - NH3]+ m/z 169.17 Precursor->Ion169 Loss of NH3 (17 Da) Ion113 N-Me-Pip-CH2+ m/z 113.11 Precursor->Ion113 α-Cleavage (C-C) Ion99 N-Me-Piperazine+ m/z 99.09 (Base Peak) Precursor->Ion99 Inductive Cleavage (Loss of C5H10NH2) Ion30 CH2=NH2+ m/z 30.03 Precursor->Ion30 Charge Migration to Primary Amine Ion70 Ring Fragment m/z 70.06 Ion99->Ion70 Ring Opening (High CE)

Caption: Mechanistic pathway of 4-Methyl-1-piperazinepentanamine fragmentation under ESI-CID conditions.

Comparative Performance Guide

When selecting a piperazine linker or standard, researchers often choose between the pentyl (C5), propyl (C3), and ethyl (C2) variants. The table below compares their MS "performance" regarding retention, ionization, and diagnostic specificity.

Comparative Data Table
FeaturePentyl Variant (C5) (Subject)Propyl Variant (C3) (Alternative)Ethyl Variant (C2) (Alternative)
Precursor [M+H]+ 186.20 158.17144.15
Base Peak (Diagnostic) m/z 99 m/z 99m/z 99
Secondary Diagnostic m/z 113 m/z 113m/z 113
Neutral Loss (Side Chain) -87 Da (C5H11N)-59 Da (C3H7N)-45 Da (C2H5N)
Chromatographic Retention High (Hydrophobic C5 chain)ModerateLow (Elutes in void volume)
Spectral Noise Interference Low (Precursor >150 m/z)ModerateHigh (Precursor in solvent noise region)
Performance Analysis
  • Diagnostic Specificity: All three variants share the m/z 99 base peak, confirming the

    
    -methylpiperazine core. However, the Pentyl variant  offers a unique advantage in neutral loss scanning. The loss of the C5-amine chain (87 Da) is distinct from common metabolic losses, whereas the Ethyl variant's loss (45 Da) can be confused with ethoxy or formate losses.
    
  • Chromatographic Superiority: The C5 chain provides significantly better retention on Reverse Phase (C18) columns compared to the Ethyl variant. This separates the analyte from the ion-suppression zone at the solvent front, resulting in higher effective sensitivity in complex matrices (e.g., plasma).

  • Ionization Efficiency: The Pentyl chain increases the molecule's overall hydrophobicity, which generally improves desolvation efficiency in ESI compared to the highly polar Ethyl analogue.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Amino-4-methylpiperazine and Analogues. National Institute of Standards and Technology.

  • Welz, A., et al. (2022).[1] "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Journal of Analytical Toxicology.

  • Prasain, J. (2010).[2] Ion Fragmentation of Small Molecules in Mass Spectrometry. UAB Guide to CID Fragmentation.

  • Elliott, S. (2011). "Mass Spectra and Major Fragmentation Patterns of Piperazine Designer Drugs." Drug Testing and Analysis.

Sources

Safety & Regulatory Compliance

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